2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its complex structure, which includes a phenoxy group, a phenylpiperazine moiety, and a sulfonylethylacetamide linkage.
Mechanism of Action
Target of Action
The primary target of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .
Mode of Action
The compound interacts with its targets by binding to the neuronal voltage-sensitive sodium channels . This binding can inhibit the function of these channels, reducing the excitability of neurons and thus exerting an anticonvulsant effect .
Biochemical Pathways
Its anticonvulsant activity suggests it may influence pathways involved in neuronal excitability and seizure activity
Result of Action
The compound’s action results in a decrease in neuronal excitability, which can help to prevent or reduce the occurrence of seizures . This makes it potentially useful in the treatment of conditions like epilepsy .
Biochemical Analysis
Biochemical Properties
It has been observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This suggests that it may interact with these channels and potentially influence their function.
Cellular Effects
Given its anticonvulsant activity, it is likely that it influences cell function in a way that reduces the occurrence or severity of seizures .
Molecular Mechanism
Its binding to neuronal voltage-sensitive sodium channels suggests that it may exert its effects by influencing the function of these channels .
Dosage Effects in Animal Models
In animal models of epilepsy, 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has shown anticonvulsant activity . The effects of different dosages of this compound have not been thoroughly studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and bases such as lutidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Medicine: Explored for its anticonvulsant activity in animal models of epilepsy.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide stands out due to its sulfonylethylacetamide linkage, which imparts unique chemical and biological properties. This structural feature may contribute to its specificity and potency in various applications.
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-20(17-27-19-9-5-2-6-10-19)21-11-16-28(25,26)23-14-12-22(13-15-23)18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNAPVRNZJHTHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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